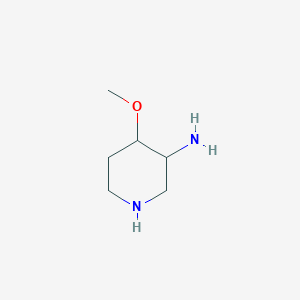

4-Methoxypiperidin-3-amine

Description

Pervasiveness of Piperidine (B6355638) Ring Systems in Privileged Chemical Scaffolds

Piperidine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry. unife.itmdpi.comnih.gov This term describes molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a foundation for the development of novel therapeutic agents. unife.itnih.gov The conformational flexibility of the piperidine ring allows it to present appended functional groups in precise spatial orientations, facilitating optimal interactions with biological macromolecules. unife.itthieme-connect.com

The introduction of chiral centers into the piperidine ring can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.com This strategic modification is a key aspect of drug design, aiming to enhance therapeutic efficacy and reduce potential toxicity. thieme-connect.com The prevalence of the piperidine scaffold is evident in numerous approved drugs across various therapeutic areas. ajchem-a.comatamanchemicals.com

Table 1: Examples of Marketed Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Paroxetine | Antidepressant |

| Meperidine | Analgesic |

| Raloxifene | Selective Estrogen Receptor Modulator |

| Sunitinib | Anticancer |

This table presents examples of well-known drugs that feature a piperidine ring as a core structural element. atamanchemicals.com

Rationale for Dedicated Academic Research on 4-Methoxypiperidin-3-amine and its Isomeric and Analogous Aminopiperidines

The focused academic interest in this compound and its related isomers stems from their utility as versatile building blocks in the synthesis of complex, biologically active molecules. researchgate.netresearchgate.net The specific substitution pattern of a methoxy (B1213986) group at the 3-position and an amine group at the 4-position of the piperidine ring creates a chiral scaffold with distinct stereochemical and electronic properties. This arrangement is of significant interest for constructing novel chemical entities with potential therapeutic applications.

A key driver for research into this specific scaffold is its role as a crucial intermediate in the synthesis of pharmaceutical agents. researchgate.net For instance, cis-4-amino-3-methoxypiperidine derivatives are essential synthons for gastroprokinetic agents like cisapride (B12094). researchgate.net The synthesis and pharmacological evaluation of benzamides derived from cis- and trans-3-methoxy-4-piperidinamines have led to the identification of compounds with significant gastrokinetic activity, devoid of dopamine (B1211576) antagonism. researchgate.net

Broader research into aminopiperidines is propelled by the continual search for new chemotypes with valuable biological properties. mdpi.comnih.gov For example, libraries of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.comnih.gov Studies on aminopiperidine-based compounds have also explored their potential as bacterial topoisomerase inhibitors, although challenges such as cardiotoxicity have prompted further structural modifications, like replacing the aminopiperidine linker with other moieties. nih.gov The stereocontrolled synthesis of orthogonally protected, substituted 4-aminopiperidines is an active area of research, as it provides access to a diverse range of chiral building blocks for drug discovery programs. researchgate.net

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | uni.lu |

| Monoisotopic Mass | 130.11061 Da | uni.lu |

| CAS Number | 1822562-33-3 | bldpharm.com |

This table provides basic chemical data for the parent compound this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

4-methoxypiperidin-3-amine |

InChI |

InChI=1S/C6H14N2O/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

IXDXXQMPGDUEJK-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCNCC1N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Interconversions of 4 Methoxypiperidin 3 Amine and Its Derivatives

Reactions Involving the Amine Functionality

The presence of both a primary and a secondary amine allows for selective functionalization based on their inherent differences in reactivity. The exocyclic primary amine at the C-3 position is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine at the N-1 position. This differential reactivity is a key consideration in the synthetic manipulation of this scaffold.

Alkylation and Acylation Reactions of the Endocyclic and Exocyclic Amines

Alkylation and acylation are fundamental reactions for modifying amine functionalities. In the case of 4-methoxypiperidin-3-amine, these reactions can, in principle, occur at either the exocyclic primary amine or the endocyclic secondary amine. However, chemoselectivity is often achievable due to the distinct electronic and steric environments of the two nitrogen atoms.

The exocyclic primary amine is typically more reactive towards electrophiles like alkyl halides and acylating agents. Its greater nucleophilicity and reduced steric hindrance favor its participation in SN2 (alkylation) and nucleophilic acyl substitution reactions. Conversely, the endocyclic secondary amine is more sterically encumbered and slightly less nucleophilic, making it less reactive.

Selective N-acylation of the more reactive primary amine can be achieved using standard acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. To achieve alkylation or acylation at the endocyclic nitrogen, it is common practice to first protect the more reactive primary amine. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, can be installed on the primary amine. Subsequent reaction with an alkylating or acylating agent will then direct the modification to the endocyclic secondary amine.

Reductive amination is another important method for the N-alkylation of amines. This reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride. youtube.com This process can be used to introduce a wide variety of substituents to either amine group, again depending on the use of protecting groups to ensure selectivity.

Table 1: Representative Alkylation and Acylation Reactions This table is illustrative and based on general principles of amine reactivity.

| Reaction Type | Target Amine | Typical Reagents | Expected Product | Notes |

|---|---|---|---|---|

| Acylation | Exocyclic (Primary) | Acetyl chloride, Triethylamine | N-(4-methoxypiperidin-3-yl)acetamide | Preferential reaction at the more nucleophilic and less hindered primary amine. |

| Alkylation | Exocyclic (Primary) | Benzyl bromide, K2CO3 | N-benzyl-4-methoxypiperidin-3-amine | Higher reactivity of the primary amine directs the alkylation. |

| Acylation | Endocyclic (Secondary) | 1. Boc2O 2. Benzoyl chloride, Pyridine (B92270) 3. TFA | (4-methoxypiperidin-3-yl)(phenyl)methanone | Requires protection of the exocyclic primary amine first. |

| Reductive Amination | Exocyclic (Primary) | Acetone, NaBH3CN, Acetic Acid | N-isopropyl-4-methoxypiperidin-3-amine | Forms a more substituted secondary amine from the primary amine. |

Nucleophilic Additions to Carbonyls Leading to Imines and Enamines

The reaction of amines with aldehydes and ketones is a classic example of nucleophilic addition to a carbonyl group. mdpi.com Primary amines react to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond. Secondary amines react to form enamines, where the double bond is located between the former carbonyl carbon and the adjacent α-carbon. nih.gov

This compound possesses both types of amine functionalities. The reaction with an aldehyde or ketone under mildly acidic conditions (typically pH 4-5) will preferentially occur at the primary exocyclic amine to form an imine. nih.gov The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. researchgate.net This is followed by acid-catalyzed dehydration to yield the final imine product. researchgate.netlibretexts.org

For the endocyclic secondary amine to react and form an enamine, the primary amine would need to be protected. If the primary amine is masked, the secondary amine can then react with a carbonyl compound. The mechanism proceeds similarly to imine formation to yield an iminium ion intermediate. However, because the nitrogen atom has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. researchgate.net

Table 2: Imine and Enamine Formation Reactions This table illustrates the expected products based on the type of amine functionality.

| Reacting Amine | Carbonyl Compound | Reaction Conditions | Product Type | Example Product Structure |

|---|---|---|---|---|

| Exocyclic (Primary) | Cyclohexanone | Toluene, p-TsOH, reflux | Imine | N-(4-methoxypiperidin-3-yl)cyclohexan-1-imine |

| Endocyclic (Secondary) (with protected primary amine) | Cyclohexanone | Toluene, p-TsOH, reflux | Enamine | 3-(Protected-amino)-4-methoxy-1-(cyclohex-1-en-1-yl)piperidine |

Coupling Reactions and Amide Bond Formations

Amide bond formation is one of the most crucial reactions in medicinal chemistry and organic synthesis. unimi.it It typically involves the coupling of a carboxylic acid and an amine. This reaction does not occur spontaneously and requires the activation of the carboxylic acid. nih.gov Common methods use coupling reagents to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. nih.gov

The primary amine of this compound is an excellent nucleophile for these coupling reactions. Reagents such as carbodiimides, like dicyclohexylcarbodiimide (B1669883) (DCC), are widely used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. unimi.it More modern coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which generate activated esters in situ. nih.gov

The synthesis of cisapride (B12094), a gastrointestinal prokinetic agent, provides a relevant example of this transformation, as its structure is based on a substituted 4-amino-3-methoxypiperidine core. researchgate.netresearchgate.net The synthesis involves the formation of an amide bond between the 4-amino group of the piperidine (B6355638) derivative and an activated benzoic acid derivative. researchgate.netresearchgate.net This highlights the utility of the exocyclic amine in forming stable amide linkages. As with other reactions, selective amide bond formation at the endocyclic nitrogen would necessitate prior protection of the exocyclic primary amine.

Transformations of the Methoxy (B1213986) Group

The methoxy group at the C-4 position is an ether functionality. While generally stable, ethers can undergo specific transformations, primarily involving the cleavage of the C-O bond under strong acidic conditions.

Ether Cleavage and Exchange Reactions

The cleavage of ethers is a reaction that breaks the carbon-oxygen bond. This transformation typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). chemistrysteps.com

Following protonation, a nucleophile (bromide or iodide ion) attacks one of the adjacent carbon atoms. For the 4-methoxypiperidine (B1585072) system, the attack can occur at the methyl carbon or the C-4 carbon of the piperidine ring. The reaction at the methyl carbon, which is a primary and sterically unhindered site, will proceed via an SN2 mechanism. chemistrysteps.comlibretexts.org This is the favored pathway and results in the formation of methyl iodide (or methyl bromide) and the corresponding 4-hydroxypiperidin-3-amine derivative. Cleavage via attack at the C-4 position is less likely due to greater steric hindrance.

If an excess of the hydrohalic acid is used, the newly formed hydroxyl group can be further protonated and substituted by a halide, though this subsequent reaction often requires more forcing conditions.

Table 3: Ether Cleavage Reaction Illustrates the typical outcome of treating an alkyl ether with strong acid.

| Substrate | Reagent | Mechanism | Products |

|---|---|---|---|

| This compound | Concentrated HI, heat | SN2 | 4-Hydroxypiperidin-3-amine and Methyl iodide |

| This compound | Concentrated HBr, heat | SN2 | 4-Hydroxypiperidin-3-amine and Methyl bromide |

Selective Functionalization Adjacent to the Methoxy Moiety

Direct and selective functionalization of the C-H bonds at the C-3 and C-5 positions, adjacent to the methoxy group, is a significant synthetic challenge. These positions are unactivated sp³-hybridized carbons, which are generally inert. While methods for C-H functionalization of piperidine rings exist, they are often directed by the endocyclic nitrogen atom. acs.org For instance, palladium-catalyzed C-H activation strategies typically functionalize the C-2 or C-4 positions, depending on the directing group attached to the piperidine nitrogen. acs.orgnih.gov

The methoxy group itself does not typically act as a strong directing group for C-H activation on a saturated carbocyclic ring under standard conditions. Achieving functionalization at the adjacent C-3 or C-5 positions would likely require advanced strategies that are not widely documented for this specific scaffold. Such approaches could theoretically involve radical-based reactions or the use of highly reactive organometallic intermediates, but these methods often lack selectivity. Therefore, the selective modification of the piperidine ring adjacent to the methoxy moiety remains an area with limited established protocols. Synthetic strategies would more commonly involve building the piperidine ring with the desired substituents already in place.

Chemoselective Derivatization for Analytical and Preparative Applications

The presence of two distinct amine functionalities—a primary amine at the 3-position and a secondary amine within the piperidine ring—makes this compound a versatile substrate for chemoselective derivatization. Such modifications are crucial for both enhancing its detectability in analytical assays and for installing protecting groups required in multi-step synthetic sequences.

Strategies for Enhancing Chromatographic and Spectrometric Detectability

Direct analysis of aliphatic amines like this compound can be challenging due to their low UV absorbance and poor ionization efficiency in mass spectrometry. researchgate.net Chemical derivatization is a common strategy to overcome these limitations by introducing moieties that enhance detection. researchgate.netscience.gov The goal is to achieve a quantitative conversion to a detectable derivative under mild conditions with minimal side reactions.

For High-Performance Liquid Chromatography (HPLC): To improve UV or fluorescence detection, chromophoric or fluorophoric tags are attached to one or both amine groups. Reagents targeting primary and secondary amines, such as dansyl chloride, N-hydroxysuccinimide (NHS) esters of chromophoric acids, and fluorescamine, are frequently employed. For instance, pre-column derivatization with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) has been shown to effectively separate various primary amines and diamines with high sensitivity. Another approach involves using coumarin-based reagents like Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), which provides sensitive fluorescence detection and is compatible with mass spectrometry. nih.gov

The reactivity of the primary versus the secondary amine can be exploited for selective derivatization. The primary amine at the C-3 position is generally more nucleophilic and less sterically hindered than the ring's secondary amine, allowing for controlled derivatization under specific reaction conditions.

| Derivatization Reagent | Target Detector | Principle of Enhancement |

| Dansyl Chloride | HPLC-UV, HPLC-FLD | Introduces a highly fluorescent dansyl group. |

| Fluorescamine | HPLC-FLD | Reacts with primary amines to form a fluorescent pyrrolinone. |

| DMQC-OSu | HPLC-FLD | Attaches a quinoline (B57606) moiety for enhanced fluorescence detection. |

| Cou151DSC | HPLC-FLD, LC-MS | Adds a coumarin (B35378) tag for fluorescence and improved ESI efficiency. nih.gov |

| Pyr-NO | LC-MS/MS | Introduces a pyridine ring to significantly improve ionization. caymanchem.com |

| Acylating Agents (e.g., anhydrides) | GC-MS, LC-MS | Increases volatility for GC and can improve chromatographic shape. researchgate.net |

Formation of Protecting Group Derivatives and Conjugates

In organic synthesis, the selective protection of amine groups is essential to prevent undesired side reactions during transformations elsewhere in the molecule. jocpr.comnih.gov Given the two amine groups in this compound, an orthogonal protecting group strategy is often necessary. Orthogonal protecting groups can be removed under different, specific conditions, allowing for the selective deprotection and subsequent reaction of one amine in the presence of the other. jocpr.commasterorganicchemistry.com

Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). masterorganicchemistry.com

Boc Group: Stable to bases and hydrogenation but cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA). masterorganicchemistry.comcreative-peptides.com

Cbz Group: Stable to acids and bases but removed by catalytic hydrogenation. masterorganicchemistry.com

Fmoc Group: Stable to acidic conditions and hydrogenation but is base-labile, typically removed with piperidine in DMF. masterorganicchemistry.comcreative-peptides.com

For this compound, one could selectively protect the more reactive primary amine with an acid-labile group like Boc, and then protect the secondary ring amine with a base-labile group like Fmoc. This allows for the independent manipulation of each nitrogen atom throughout a synthetic route. The choice of protecting group depends on its stability and compatibility with subsequent reaction conditions. jocpr.com

The formation of conjugates is another key application, particularly in medicinal chemistry for creating molecules with specific biological activities. mdpi.com The amine functionalities of this compound can serve as handles to link the piperidine scaffold to other molecules, such as peptides, natural products, or pharmacophores, potentially yielding derivatives with enhanced therapeutic properties. mdpi.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Cbz, Fmoc |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |

| N-1-(4,4-Dimethyl-2,6-dioxohexyl)ethyl | Dde | 2% Hydrazine in DMF | Boc, Cbz, Fmoc |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Boc, Cbz, Fmoc |

Ring System Modifications and Skeletal Rearrangements

The piperidine scaffold can be further elaborated or fundamentally altered through reactions that modify the ring system itself. These transformations include the formation of more complex polycyclic structures or the cleavage and contraction of the piperidine ring to yield different heterocyclic or acyclic products.

Spirocyclic Annulation and Fused Ring System Formation

Building upon the piperidine core of this compound allows for the synthesis of structurally complex and rigid molecules, such as spirocyclic and fused ring systems. These motifs are of significant interest in drug discovery. nih.gov

Spirocyclic Annulation: Spiro-piperidines are compounds where a single atom is common to two rings. nih.gov A common strategy to form such systems involves intramolecular cyclization. For example, a suitable functional group can be installed on the piperidine nitrogen or at the C-3 position, which then participates in a ring-closing reaction with another part of the molecule. Photoredox-mediated radical cyclization of linear aryl halide precursors onto a tethered cyclic olefin is one modern approach to construct spirocyclic piperidines under mild conditions. nih.gov Another route involves the reaction of N-substituted piperidin-4-ones with reagents that lead to the formation of a new ring at the C-4 position. researchgate.net

Fused Ring System Formation: Fused systems, where two rings share two adjacent atoms, can be constructed via annulation reactions. rsc.org For instance, intramolecular cyclization of substituents placed on the piperidine ring can lead to the formation of bicyclic systems like indolizidines or quinolizidines. acs.org An intramolecular Heck reaction is a powerful tool for forming C-C bonds and can be used to fuse an aromatic or vinyl group to the piperidine ring. mdpi.com Similarly, radical-mediated cyclizations of linear amino-aldehydes can produce various piperidine-containing fused systems. nih.gov These transformations often allow for a high degree of stereochemical control, which is critical for creating biologically active molecules. nih.gov

Selective Ring-Opening and Ring-Contraction Transformations

While piperidines are generally stable, the ring can be selectively opened or contracted under specific chemical conditions, providing pathways to different molecular skeletons.

Ring-Opening Transformations: The piperidine C-N bonds can be cleaved through various methods. Photooxidation using single-electron transfer can convert N-arylamino-piperidines into the corresponding acyclic aminoaldehydes under mild conditions. researchgate.net Oxidative cleavage of a double bond within a related, unsaturated piperidine precursor can yield a dicarbonyl intermediate, which can then be used to synthesize other heterocyclic systems. nih.gov Another strategy involves the reaction of N-substituted piperidines with chloroformates, which can lead to ring-opened 1,5-bifunctional compounds. researchgate.net Lewis acid-mediated reactions can also induce regioselective ring opening of more complex, bridged piperidinone systems. acs.org

Ring-Contraction Transformations: Ring-contraction reactions, which convert a six-membered piperidine into a five-membered pyrrolidine, are less common but synthetically valuable. nih.gov One innovative method involves a photomediated Norrish type II reaction of α-acylated piperidines. This process proceeds via an imine-enol intermediate and results in the formation of a functionalized pyrrolidine. nih.gov Another classical approach is the Favorskii rearrangement of α-halo piperidinones, which proceeds through a bicyclic cyclopropanone (B1606653) intermediate that opens to yield a ring-contracted carboxylic acid derivative. harvard.edu These transformations provide access to substituted pyrrolidines that might be difficult to synthesize through other routes.

Conformational Analysis and Advanced Theoretical Studies of 4 Methoxypiperidin 3 Amine

Computational Methodologies for Conformational Space Exploration (e.g., Density Functional Theory, Molecular Dynamics, Potential Energy Surface Mapping)

This section would typically detail the specific computational methods, basis sets, and software used to model the molecule. It would involve calculating the energies of various possible conformations to identify the most stable forms.

Investigation of Piperidine (B6355638) Ring Conformations and Chair-Boat Interconversions

For a substituted piperidine, this would involve analyzing the different chair, boat, and twist-boat conformations. The presence of substituents on the ring significantly influences the energy barriers for interconversion between these forms.

Analysis of Intramolecular Hydrogen Bonding and Other Stabilizing Interactions

A key aspect of the analysis for 4-Methoxypiperidin-3-amine would be the potential for intramolecular hydrogen bonding between the amine group (as a donor) and the methoxy (B1213986) group's oxygen (as an acceptor). The strength and influence of such a bond on the preferred conformation would be a central point of investigation. A conformational analysis of a related sulfonamide derivative did consider the potential for intramolecular hydrogen bonding. researchgate.net

Without access to research that has performed these specific analyses on this compound, it is not possible to provide the detailed and data-driven article as requested.

Applications of 4 Methoxypiperidin 3 Amine As a Versatile Chemical Building Block in Advanced Organic Synthesis

Chiral Building Block Applications in Asymmetric Construction of Complex Molecules

Chiral amines are of paramount importance in asymmetric synthesis, serving as key intermediates, auxiliaries, and catalysts. sigmaaldrich.com 4-Methoxypiperidin-3-amine, possessing inherent chirality, is a valuable chiral building block for the enantioselective synthesis of complex molecules. bldpharm.comambeed.com Its stereochemically defined centers can be leveraged to introduce chirality into a target molecule, a critical aspect in the development of pharmaceuticals where often only one enantiomer exhibits the desired therapeutic effect.

The asymmetric synthesis of the gastroprokinetic agent (+)-(3S,4R)-cisapride exemplifies the utility of chiral piperidine (B6355638) derivatives. researchgate.net While the commercial drug is a racemic mixture, the (+)-enantiomer is known to be more active. researchgate.net The synthesis of such enantiomerically pure compounds often relies on the use of chiral building blocks to control the stereochemistry of the final product. researchgate.net The development of asymmetric routes to 3-substituted piperidines is an active area of research, with methods like rhodium-catalyzed asymmetric reductive Heck reactions being explored to generate enantioenriched piperidines from pyridine (B92270) precursors. snnu.edu.cn

The presence of both an amine and a methoxy (B1213986) group on the piperidine ring of this compound allows for a variety of chemical transformations. The amine can be acylated, alkylated, or used to form imines, while the methoxy group can influence the reactivity of the ring and serve as a handle for further modifications. These features make it a desirable starting material for the construction of intricate, stereochemically defined molecules. sigmaaldrich.com

Table 1: Examples of Chiral Amines in Asymmetric Synthesis

| Chiral Amine | Application | Reference |

| (R)-α-Ethylbenzylamine | Synthesis of C2-symmetrical secondary amines | sigmaaldrich.com |

| (S)-2-Amino-3-methylbutane | Synthesis of Diazoxide BPDZ-44 | sigmaaldrich.com |

| Cinchona Alkaloids | Catalyst for asymmetric umpolung reaction of imines | nih.gov |

| This compound | Building block for chiral pharmaceuticals | bldpharm.comambeed.comresearchgate.net |

Precursor for the Synthesis of Diverse Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science, and the development of efficient methods for their synthesis is a constant focus of organic chemists. rsc.orgchim.itijnrd.orgzioc.ru this compound serves as a valuable precursor for the synthesis of a wide variety of heterocyclic ring systems. Its bifunctional nature, containing both a primary amine and a piperidine ring, allows it to participate in a range of cyclization reactions.

The primary amine can act as a nucleophile in reactions with electrophilic partners, leading to the formation of new rings fused to or incorporating the piperidine scaffold. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles. Furthermore, the piperidine nitrogen can also participate in cyclization reactions, expanding the range of accessible heterocyclic structures.

Diversity-oriented synthesis (DOS) strategies often employ versatile building blocks to generate libraries of structurally diverse compounds. chim.it The use of this compound in such strategies can lead to the rapid generation of novel heterocyclic scaffolds. For example, post-Ugi modifications of adducts derived from this amine can provide access to complex heterocycles. frontiersin.org Cascade reactions, such as cross-dehydrogenative-coupling (CDC)/cyclization, offer another powerful approach to synthesize diverse heterocycles from simple starting materials. rsc.org

The synthesis of indole-fused scaffolds provides a concrete example of how a related tryptamine (B22526) derivative can be used to generate diverse heterocyclic systems. By adjusting the reaction conditions, specifically the hydride donor and Brønsted acid, tosyl-protected tryptamine can be selectively converted into indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, or 2,2′-bis(indolyl)methanes. rsc.org This highlights the potential of amine-containing building blocks to serve as branching points in divergent synthetic routes.

Role in the Scaffold Diversity-Oriented Synthesis of Advanced Molecular Architectures

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological space and accelerate drug discovery. scispace.comcam.ac.uk The success of DOS relies heavily on the use of versatile building blocks and robust chemical transformations that allow for the rapid construction of a wide range of molecular scaffolds. mdpi.com this compound, with its multiple functional groups and stereocenters, is an ideal starting point for DOS strategies.

The concept of scaffold diversity involves varying the core molecular framework of a compound collection. scispace.com By strategically employing this compound, chemists can introduce the piperidine ring as a core element and then build upon it in various ways. The amine and methoxy functionalities can be used as handles for a multitude of reactions, leading to different ring systems and substitution patterns.

For example, multicomponent reactions (MCRs), such as the Ugi reaction, are powerful tools in DOS. frontiersin.org By incorporating this compound as the amine component in an Ugi reaction, a complex adduct is formed that can undergo subsequent post-Ugi transformations to generate a variety of heterocyclic scaffolds. frontiersin.org This approach allows for the introduction of diversity at multiple points in the synthesis.

Furthermore, the piperidine scaffold itself can be modified through ring-distortion strategies. While not directly demonstrated with this compound in the provided context, the general principle of using complex natural product-like scaffolds and then synthetically modifying them to create novel architectures is a key strategy in DOS. nih.gov This approach can lead to compounds with unique three-dimensional shapes and biological activities.

Utilization in the Total Synthesis of Natural Products and their Analogues

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. beilstein-journals.orgsioc-journal.cnsci-hub.se Natural products often possess complex structures and potent biological activities, making them attractive targets for both academic research and drug discovery. mdpi.comroutledge.com The piperidine ring is a common motif in many natural alkaloids, and therefore, substituted piperidines like this compound are valuable building blocks in their synthesis. rsc.org

The asymmetric synthesis of natural products often requires the use of chiral starting materials to control the stereochemistry of the final product. rsc.org The inherent chirality of this compound makes it a suitable precursor for the enantioselective synthesis of natural products containing a substituted piperidine ring.

One notable example is the synthesis of cisapride (B12094), a gastrointestinal stimulant. researchgate.net While cisapride itself is a synthetic drug, the principles of its synthesis, particularly the construction of the substituted piperidine core, are applicable to the synthesis of natural products. The synthesis of cisapride involves the preparation of a cis-4-amino-3-methoxypiperidine derivative, highlighting the importance of this structural motif. researchgate.net

The development of new synthetic methods is often inspired by the challenges encountered in natural product synthesis. For instance, the need to construct complex heterocyclic systems found in natural products has led to the development of novel cyclization reactions. beilstein-journals.org The use of versatile building blocks like this compound in these new reactions can open up efficient routes to a wide range of natural products and their analogues.

Application of Methoxypiperidine Moieties as Protecting Groups in Oligonucleotide Synthesis and Other Complex Molecules

Protecting groups are essential tools in organic synthesis, particularly in the construction of complex molecules like oligonucleotides and peptides. jocpr.comub.edunumberanalytics.com They temporarily mask reactive functional groups, allowing for selective transformations at other sites in the molecule. jocpr.com The choice of a protecting group is crucial and depends on its stability, ease of introduction and removal, and orthogonality to other protecting groups present in the molecule. jocpr.com

In the context of oligonucleotide synthesis, the protection of the various functional groups on the nucleobases and the sugar moiety is critical for the successful formation of the desired phosphodiester linkages. springernature.comnih.govumich.eduumich.edu A variety of protecting groups have been developed for this purpose, each with its own advantages and disadvantages.

The methoxypiperidine moiety, specifically the 4-methoxytetrahydropyran-4-yl (Mthp) group, which is structurally related to 4-methoxypiperidine (B1585072), has been utilized as a protecting group for the 2'-hydroxyl function of ribonucleosides in oligonucleotide synthesis. umich.edu This group is part of an orthogonal protection strategy, where it is used in conjunction with a base-labile 5'-O-protecting group like the 9-fluorenylmethoxycarbonyl (Fmoc) group. umich.edu This orthogonality allows for the selective removal of the 5'-protecting group at each step of the synthesis without affecting the 2'-Mthp group, which is removed under different conditions at the end of the synthesis.

The use of such protecting groups is not limited to oligonucleotide synthesis. In the synthesis of any complex molecule with multiple reactive functional groups, a carefully planned protecting group strategy is essential for success. jocpr.com The stability of the methoxypiperidine moiety under certain reaction conditions while being cleavable under others makes it a potentially useful protecting group in various synthetic contexts.

Future Research Directions and Unexplored Avenues for 4 Methoxypiperidin 3 Amine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes that are both efficient and minimize waste. researchgate.netnumberanalytics.com For 4-methoxypiperidin-3-amine, a key focus will be on designing pathways that maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. numberanalytics.com

Key areas for investigation include:

Catalytic Reductive Amination: Improving upon existing methods, such as the use of titanium(IV) isopropoxide, by exploring more efficient and recyclable catalysts.

Direct C-H Amination: Investigating novel catalytic systems that can directly introduce the amine group onto the piperidine (B6355638) ring, bypassing the need for pre-functionalized substrates.

One-Pot Syntheses: Designing multi-component reactions that combine several synthetic steps into a single, efficient process.

A comparative analysis of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Advantages | Challenges |

| Multi-step Synthesis | Well-established, reliable | Low atom economy, waste generation |

| Catalytic Reductive Amination | Improved stereochemical control | Catalyst cost and recyclability |

| Direct C-H Amination | High atom economy, step-efficient | Catalyst development, regioselectivity |

| One-Pot Reactions | High efficiency, reduced waste | Reaction optimization, substrate scope |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The interplay of the methoxy (B1213986) and amine groups in this compound offers a rich landscape for discovering new chemical reactions. The development of sophisticated catalytic strategies can unlock unique reactivity patterns that are not accessible through traditional methods. smolecule.com

Future research should focus on exploring transformations that leverage the inherent functionalities of the molecule. For example, palladium-catalyzed reactions have shown promise in constructing carbon-nitrogen bonds while preserving the integrity of heterocyclic ring systems. smolecule.com The investigation of domino reactions, where a single event triggers a cascade of transformations, could lead to the rapid assembly of complex molecular architectures from simple precursors. mdpi.com

Potential areas of exploration include:

Transition Metal Catalysis: Utilizing metals like palladium, gold, or copper to mediate novel coupling and cyclization reactions. smolecule.comnih.govmdpi.com

Organocatalysis: Employing small organic molecules to catalyze new transformations, offering a metal-free and often more sustainable approach. nih.gov

Photoredox Catalysis: Using light to drive chemical reactions, enabling access to unique reactive intermediates and reaction pathways.

Advancement in Stereochemical Control and Regioselectivity for Complex Derivatives

The piperidine ring of this compound contains multiple stereocenters, making stereochemical control a critical aspect of its synthesis and derivatization. The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. Therefore, developing methods that allow for the precise control of stereoisomers is of paramount importance.

Future research should aim to develop highly stereoselective and regioselective reactions. This includes the use of chiral catalysts and resolving agents to obtain enantiomerically pure compounds. For instance, the use of chiral resolving agents like ditoluoyl tartaric acid has been employed for enantiomeric separation. Furthermore, understanding the factors that govern stereoselectivity, such as chelation control in reactions involving acyl hydrazones, can provide a robust route to stereodefined products. organic-chemistry.org

Key research objectives include:

Asymmetric Catalysis: Developing new chiral catalysts that can induce high levels of enantioselectivity in reactions involving this compound.

Substrate-Controlled Diastereoselectivity: Designing substrates that favor the formation of a single diastereomer.

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in-situ racemization of the starting material to achieve a theoretical yield of 100% for a single enantiomer.

The table below highlights methods for achieving stereochemical control:

| Method | Description | Potential Application |

| Chiral Resolving Agents | Separation of enantiomers using a chiral compound. | Isolation of pure stereoisomers of this compound. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Enantioselective synthesis of complex derivatives. |

| Chelation Control | Use of a chelating group to direct the stereochemical outcome of a reaction. | Diastereoselective synthesis of substituted piperidines. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis. engineering.org.cn These technologies can be leveraged to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic routes. acs.orgarxiv.org

For this compound chemistry, AI and ML models can be trained on large datasets of chemical reactions to predict the most efficient synthetic pathways and identify optimal reaction parameters such as temperature, solvent, and catalyst. acs.org This data-driven approach can significantly accelerate the discovery and development of new derivatives. arxiv.org In silico methods can also be used to predict the biological activities and potential targets of new piperidine derivatives, guiding further preclinical studies. clinmedkaz.org

Future applications of AI and ML include:

Retrosynthesis Prediction: Using AI algorithms to design synthetic routes to complex target molecules starting from this compound. engineering.org.cn

Reaction Optimization: Employing ML models to predict the optimal conditions for a given reaction, maximizing yield and minimizing byproducts. acs.org

Virtual Screening: Utilizing computational models to predict the biological activity of virtual libraries of this compound derivatives. clinmedkaz.org

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of sustainable chemical processes is a major goal in modern chemistry. researchgate.net This involves the use of environmentally benign catalysts, renewable resources, and energy-efficient reaction conditions. researchgate.net

Promising areas for sustainable catalysis research include:

Biocatalysis: Utilizing enzymes to catalyze reactions with high selectivity and under mild conditions.

Nanocatalysis: Employing nanoparticles as highly active and recyclable catalysts. researchgate.net

Flow Chemistry: Performing reactions in continuous flow reactors to improve efficiency, safety, and scalability.

Q & A

Q. What methodologies elucidate the reaction mechanism of this compound formation?

- Methodological Answer : Use kinetic isotope effects (e.g., deuterated reagents) or in situ FTIR to track intermediate formation. ’s discussion of O-methylation mechanisms in similar amines provides a template for mechanistic studies .

Data Contradiction and Validation

Q. How should researchers address discrepancies between biological assay replicates?

Q. What strategies validate the purity of this compound when commercial standards are unavailable?

- Methodological Answer : Use a combination of techniques: HPLC (≥95% peak area), HRMS (exact mass matching), and H NMR integration ratios. Cross-reference with synthetic intermediates (e.g., ’s aminopyridine analogs) .

Methodological Tables

| Parameter | Example from Evidence | Application to this compound |

|---|---|---|

| Synthesis Yield | 24–92% for piperidine-triazine hybrids () | Optimize via DoE for higher reproducibility. |

| NMR Chemical Shifts | δ 2.3–3.8 ppm (piperidine protons, ) | Assign methoxy (δ ~3.2 ppm) and amine protons. |

| Biological Activity | IC = 1.2 µM (antileukemic, ) | Test against kinase targets or apoptosis pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.